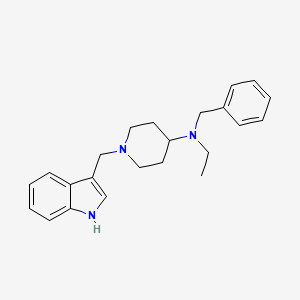

N-benzyl-N-ethyl-1-(1H-indol-3-ylmethyl)piperidin-4-amine

Description

N-Benzyl-N-ethyl-1-(1H-indol-3-ylmethyl)piperidin-4-amine is a piperidin-4-amine derivative characterized by three key substituents:

Properties

Molecular Formula |

C23H29N3 |

|---|---|

Molecular Weight |

347.5 g/mol |

IUPAC Name |

N-benzyl-N-ethyl-1-(1H-indol-3-ylmethyl)piperidin-4-amine |

InChI |

InChI=1S/C23H29N3/c1-2-26(17-19-8-4-3-5-9-19)21-12-14-25(15-13-21)18-20-16-24-23-11-7-6-10-22(20)23/h3-11,16,21,24H,2,12-15,17-18H2,1H3 |

InChI Key |

UWISHQIHEOOXAU-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CNC4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-ethyl-1-(1H-indol-3-ylmethyl)piperidin-4-amine typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with a ketone under acidic conditions . The piperidine ring can be introduced through cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The specific details of industrial methods are often proprietary and tailored to the production scale.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethyl-1-(1H-indol-3-ylmethyl)piperidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-benzyl-N-ethyl-1-(1H-indol-3-ylmethyl)piperidin-4-amine has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-1-(1H-indol-3-ylmethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety is known to interact with various biological targets, potentially modulating signaling pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Key Observations:

Synthetic Routes :

- Reductive amination (e.g., NaBH₄, Ti(OiPr)₄) is a common method for piperidin-4-amine derivatives, as seen in and .

- Sodium triacetoxyborohydride (NaBH(OAc)₃), used in , offers higher selectivity for secondary amines compared to NaBH₄ .

Substituent Effects: Aromatic Groups: Benzyl () and indole () substituents enhance binding to hydrophobic pockets in enzymes or receptors. Aliphatic Chains: N-Ethyl in the target compound may improve metabolic stability compared to bulkier groups like octylphenethyl in RB-005 (), which is a selective SphK1 inhibitor (IC₅₀ = 3.6 µM) .

Biological Activity: Indole-containing compounds (e.g., brassinin, ) show anticancer and antimicrobial properties, while phenyl-indole derivatives () target AAA ATPase p97, a cancer therapeutic target .

Functional Group Analysis

- Piperidin-4-amine Core : Facilitates hydrogen bonding and cationic interactions at physiological pH.

- Indole vs. Other Heterocycles: Indole’s NH group enables hydrogen bonding, whereas thiophene () or furan () lacks this feature, reducing polarity .

Biological Activity

N-benzyl-N-ethyl-1-(1H-indol-3-ylmethyl)piperidin-4-amine (commonly referred to as compound 1) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of compound 1, focusing on its anticancer properties, potential mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Compound 1 has the following chemical structure:

- Molecular Formula : C22H27N3

- CAS Number : 26844-11-1

The compound features a piperidine core substituted with a benzyl and an indole moiety, which is significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compound 1, particularly against various breast cancer cell lines. The following table summarizes key findings from relevant research:

Case Studies

- In Vitro Studies : In a study evaluating the effects of various compounds on MDA-MB-231 and MCF-7 cell lines, compound 1 was found to significantly reduce cell viability at low concentrations (6.25 µM), demonstrating its potential as a therapeutic agent in breast cancer treatment .

- Mechanistic Insights : The mechanism of action appears to involve the interaction with multiple protein targets implicated in cancer progression. Notably, five membrane proteins were identified as potential targets:

Other Biological Activities

In addition to its anticancer properties, compound 1 has been studied for other biological activities:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.